An In-depth Technical Guide to Sodium p-Octylphenolate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Sodium p-Octylphenolate: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of sodium p-octylphenolate, a compound of interest for researchers, scientists, and professionals in drug development and material science. Drawing from established chemical principles and available data, this document delves into the core chemical properties, molecular structure, synthesis, and potential applications of this alkylphenol salt.
Introduction and Chemical Identity
Sodium p-octylphenolate is the sodium salt of p-octylphenol. It belongs to the class of organic compounds known as alkylphenoxides. The presence of a long, hydrophobic octyl chain and a polar phenoxide head gives this molecule amphiphilic properties, suggesting its potential utility as a surfactant or emulsifying agent. While direct applications in drug development are not extensively documented, its structural motifs are relevant to formulation science, where the modulation of solubility and bioavailability is critical.
The identity of sodium p-octylphenolate is defined by the following key identifiers:
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Chemical Name: Sodium 4-octylphenolate
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Molecular Formula: C₁₄H₂₁NaO[1]
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CAS Number: 78899-79-3
This guide will primarily focus on the para-substituted isomer, which is the most common form. It is important to distinguish between the linear n-octyl and the branched tert-octyl isomers, as their physical and biological properties can differ.
Physicochemical Properties
Table 1: Physicochemical Properties of 4-n-Octylphenol (Precursor)
| Property | Value | Source |
| Appearance | White to off-white solid/crystals | |
| Molecular Weight | 206.32 g/mol | |
| Melting Point | 44-45 °C | |
| Boiling Point | 150 °C at 4 mmHg | |
| Density | 0.961 g/mL at 25 °C | |
| Solubility in Water | Insoluble | |
| pKa | ~10-11 |
Sodium p-octylphenolate, as a salt, is expected to be a white to off-white solid with a much higher melting point than its parent phenol. Its solubility in water will be significantly increased due to the ionic nature of the phenoxide group, while it will likely retain solubility in polar organic solvents like ethanol.
Molecular Structure and Spectroscopic Characterization
The structure of sodium p-octylphenolate consists of a sodium cation (Na⁺) and a p-octylphenoxide anion. The anion features a benzene ring substituted with an octyl group at the para position relative to the negatively charged oxygen atom.
Caption: Molecular structure of Sodium p-n-octylphenolate.
Spectroscopic Data (of 4-n-Octylphenol)
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¹H NMR (in CDCl₃): The spectrum is expected to show signals for the aromatic protons (typically in the range of 6.7-7.1 ppm), a triplet for the benzylic methylene group (~2.5 ppm), a broad multiplet for the other methylene groups in the octyl chain (~1.2-1.6 ppm), and a terminal methyl triplet (~0.9 ppm). The phenolic hydroxyl proton would appear as a broad singlet, which would be absent in the spectrum of the sodium salt.
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¹³C NMR (in CDCl₃): The spectrum would display signals for the aromatic carbons, with the carbon attached to the hydroxyl group appearing at a higher chemical shift (~153 ppm). The carbons of the octyl chain would appear in the aliphatic region of the spectrum. Upon formation of the phenoxide, the chemical shifts of the aromatic carbons, particularly the one bearing the oxygen, are expected to shift.
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FTIR: The infrared spectrum of 4-octylphenol exhibits a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. This band would be absent in the spectrum of sodium p-octylphenolate. The C-O stretching vibration would also shift upon salt formation.
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Mass Spectrometry (Electron Ionization of 4-n-octylphenol): The mass spectrum shows a molecular ion peak (M⁺) at m/z 206, corresponding to the molecular weight of 4-n-octylphenol.
Synthesis of Sodium p-Octylphenolate
Sodium p-octylphenolate is typically synthesized through a straightforward acid-base reaction between p-octylphenol and a sodium base. The choice of base and solvent can be tailored to the desired purity and form of the final product.
Experimental Protocol: Synthesis from p-Octylphenol and Sodium Hydroxide
This protocol describes a general method for the preparation of sodium p-octylphenolate.
Materials:
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p-Octylphenol
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Sodium hydroxide (NaOH)
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Ethanol (or another suitable solvent)
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Toluene (for azeotropic removal of water, if anhydrous product is desired)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle
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Rotary evaporator
Procedure:
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Dissolution: In a round-bottom flask, dissolve a known molar amount of p-octylphenol in a suitable solvent such as ethanol.
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Base Addition: To the stirred solution, add an equimolar amount of sodium hydroxide, either as a solid or as a concentrated aqueous or ethanolic solution. The addition should be done portion-wise to control any exothermic reaction.
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Reaction: Stir the mixture at room temperature or with gentle heating to ensure the complete reaction. The formation of the sodium salt may be observed as a change in the color or consistency of the solution.
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Isolation (Hydrated Salt): If a hydrated salt is acceptable, the solvent can be removed under reduced pressure using a rotary evaporator to yield the solid sodium p-octylphenolate.
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Isolation (Anhydrous Salt): For an anhydrous product, a solvent like toluene can be added, and the water can be removed azeotropically using a Dean-Stark apparatus. The anhydrous salt can then be isolated by filtration or by removal of the toluene under reduced pressure.
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Drying: The isolated solid should be dried under vacuum to remove any residual solvent.
Caption: A simplified workflow for the synthesis of sodium p-octylphenolate.
Applications in Research and Industry
Alkylphenols and their derivatives are widely used as precursors for detergents, as additives for fuels and lubricants, and as building blocks for various materials.
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Surfactant and Emulsifier: Due to its amphiphilic nature, sodium p-octylphenolate can act as a surfactant. In a research or drug development context, this property could be leveraged in formulation studies to enhance the solubility and dispersion of poorly water-soluble active pharmaceutical ingredients (APIs). While not a primary choice for pharmaceutical formulations due to potential toxicity concerns associated with alkylphenols, its study can provide insights into the behavior of similar surfactant systems.
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Precursor for Alkylphenol Ethoxylates: p-Octylphenol is a key starting material for the synthesis of octylphenol ethoxylates, a class of non-ionic surfactants. These surfactants have been used in a variety of applications, including emulsion polymerization and as components in some pesticide formulations.
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Material Science: Alkylphenols are used in the production of phenolic resins, which have applications in tires, adhesives, and coatings.
Caption: Potential application areas of sodium p-octylphenolate and its precursor.
Safety and Handling
Sodium p-octylphenolate should be handled with care, taking into account the hazards associated with both its parent phenol and strong bases. The safety data for 4-octylphenol indicates that it can cause skin and eye irritation. As a phenoxide, sodium p-octylphenolate will be corrosive.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Toxicological Information (based on 4-Octylphenol):
Alkylphenols, including 4-octylphenol, are known to be endocrine-disrupting chemicals (EDCs) that can exhibit estrogenic activity. They are also toxic to aquatic organisms and can persist in the environment. Due to these concerns, their use is restricted in many regions. Researchers and professionals should be aware of these potential hazards and take appropriate precautions to minimize exposure and environmental release.
Conclusion
Sodium p-octylphenolate is a chemical compound with properties that make it of interest in the fields of surfactant chemistry and material science. While its direct application in drug development is limited, its role as a model surfactant and its relationship to the widely used alkylphenol ethoxylates provide a basis for its study in formulation science. A thorough understanding of its chemical properties, structure, and synthesis, as well as a strong awareness of its potential health and environmental hazards, are essential for its safe and effective use in a research and development setting.
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